molecular formula C₁₈H₂₃NO₄ B1140703 Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate CAS No. 160169-47-1

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate

Cat. No.: B1140703
CAS No.: 160169-47-1
M. Wt: 317.38
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Description

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a 3-ethoxy-3-oxoprop-1-enyl substituent at the 2R position of the piperidine ring. Its stereochemistry at the 2R position and the conjugated enoate moiety may influence reactivity in catalytic hydrogenation, cycloaddition, or nucleophilic addition reactions .

Properties

IUPAC Name

benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIYRNUTCODANF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=C[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperidines .

Scientific Research Applications

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous piperidine derivatives, focusing on structural differences, synthetic routes, and physicochemical properties.

Positional Isomers and Substituent Effects

  • Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1) Structure: The ethoxy-oxopropyl group is attached at the 4-position of the piperidine ring instead of the 2R position. Its stability under standard storage conditions is noted, but toxicity and ecological impact data are unspecified . Synthetic Relevance: Positional isomerism likely alters reactivity; the 4-substituted derivative may exhibit different steric hindrance in nucleophilic reactions compared to the 2R-substituted target compound.
  • Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7) Structure: Contains a propanoyl group (R-CO-) at the 4-position, introducing a ketone functionality absent in the target compound. Reactivity: The ketone group enhances electrophilicity, making it more prone to nucleophilic attack than the enoate group in the target compound .

Functional Group Variations

  • Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 886362-35-2) Structure: Features an amino group on the ethoxy-oxopropyl chain, introducing basicity and hydrogen-bonding capability.
  • (2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate

    • Structure : Substituted with an allyl group and a hydroxyl group at the 2- and 3-positions, respectively.
    • Synthetic Utility : The allyl group enables participation in olefin metathesis or cyclopropanation, while the hydroxyl group offers a site for further derivatization (e.g., phosphorylation) .

Stereochemical Comparisons

  • Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (CAS 623950-04-9) Structure: Contains dihydroxypropanoate with (2R,3S) stereochemistry, contrasting with the enoate group in the target compound. Reactivity: The diol moiety allows for chelation with metal catalysts, which could enhance enantioselectivity in asymmetric syntheses .

Data Table: Key Differences Among Piperidine Derivatives

Compound Name (CAS) Substituent Position Functional Groups Physical State Key Reactivity/Applications
Target Compound (CAS not provided) 2R Ethoxy-oxoprop-1-enyl Not reported Asymmetric synthesis, enoate reactions
Benzyl 4-(3-ethoxy-3-oxopropyl) (99197-86-1) 4 Ethoxy-oxopropyl Liquid Intermediate for alkaloid synthesis
Benzyl 4-(3-ethoxy-3-oxopropanoyl) (167414-75-7) 4 Ethoxy-oxopropanoyl (ketone) Not reported Electrophilic reactions
Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl) (886362-35-2) 3 Amino-ethoxy-oxopropyl Not reported Pharmacological potential
(2S,3S)-Benzyl 2-allyl-3-hydroxy... 2,3 Allyl, hydroxyl Not reported Olefin metathesis, derivatization

Notes on Contradictions and Gaps

Biological Activity

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate, with the CAS number 160169-47-1, is a compound belonging to the piperidine derivative class. This compound exhibits a range of biological activities, particularly in medicinal chemistry, making it a subject of interest for further research.

  • Molecular Formula : C₁₈H₂₃NO₄
  • Molecular Weight : 317.38 g/mol
  • Structure : The compound features an ethoxy group and a carbonyl moiety, contributing to its reactivity and potential biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

  • The compound has been shown to interact with specific enzymes, particularly those involved in neurotransmitter metabolism. For instance, piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), which could enhance cholinergic transmission and potentially alleviate memory deficits associated with Alzheimer's disease .

2. Antimicrobial Properties

  • Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. The structural complexity allows it to bind selectively to microbial targets, inhibiting their growth through various mechanisms of action.

3. Histone Deacetylase (HDAC) Activity

  • Recent investigations into related compounds have indicated that derivatives of piperidine can exhibit significant HDAC inhibitory activity. This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .

Study on Acetylcholinesterase Inhibition

A comparative molecular field analysis study highlighted the inhibition of AChE by N-benzylpiperidine derivatives, demonstrating a correlation between structural features and inhibitory potency. This implies that this compound could similarly affect cholinergic pathways .

Antimicrobial Evaluation

Research focused on piperidine derivatives has shown promising results in antimicrobial activity. For instance, studies have documented the efficacy of various piperidine compounds against common bacterial strains, suggesting that this compound may also possess similar antimicrobial properties.

HDAC Inhibition Studies

In vitro assays conducted on related compounds have demonstrated that certain piperidine derivatives can inhibit HDACs effectively. These findings underscore the potential for this compound to serve as a lead compound in developing novel anticancer agents .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AChE InhibitionEnhances cholinergic transmission
AntimicrobialPotential inhibition of bacterial and fungal growth
HDAC InhibitionInduces apoptosis in cancer cells

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